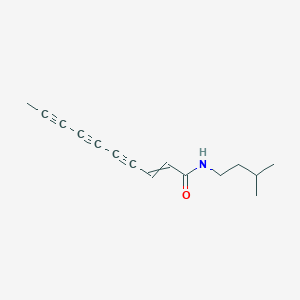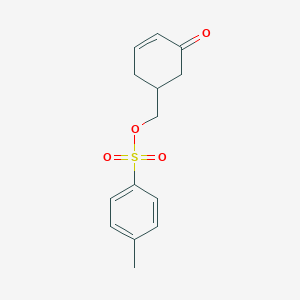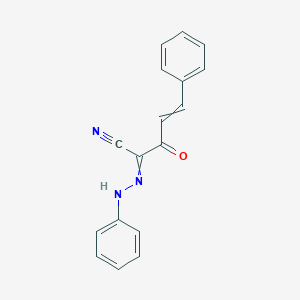
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a hydroxy group, two methoxy groups, a methyl group, and a phenyl group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature and requires several hours to complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-1-phenyl-1-pentanone
- N-Cyclohexyl-2-nitro-6-prop-2-enylcyclohexan-1-imine
- 3-Allyl-1-nitro-1-cyclohexene
Uniqueness
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is unique due to the combination of its functional groups and the specific arrangement of atoms
Propiedades
Número CAS |
112712-27-3 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
5-hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C15H22O4/c1-15(17,14(18-2)19-3)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,14,17H,9-11H2,1-3H3 |
Clave InChI |
VDEYPXGQYYSIGX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)CCC1=CC=CC=C1)(C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


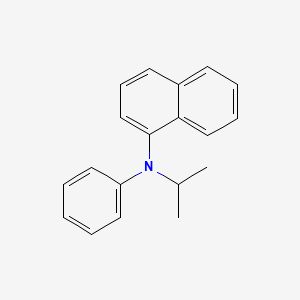
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
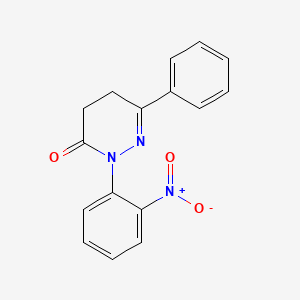
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
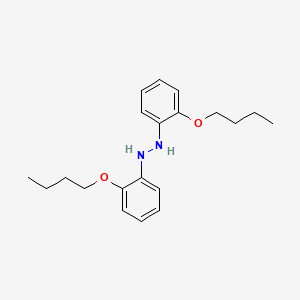
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
